Cas no 2228218-71-9 (1-(6-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol)
1-(6-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2228218-71-9
- EN300-1796573
- 1-(6-fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol
- 1-(6-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol
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- Inchi: 1S/C8H11FN2O/c1-10-5-7(12)6-2-3-8(9)11-4-6/h2-4,7,10,12H,5H2,1H3
- InChI Key: ZFIPYBNFHKPWRM-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C=N1)C(CNC)O
Computed Properties
- Exact Mass: 170.08554114g/mol
- Monoisotopic Mass: 170.08554114g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 45.2Ų
1-(6-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1796573-1g |
1-(6-fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol |
2228218-71-9 | 1g |
$1414.0 | 2023-09-19 | ||
| Enamine | EN300-1796573-5g |
1-(6-fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol |
2228218-71-9 | 5g |
$4102.0 | 2023-09-19 | ||
| Enamine | EN300-1796573-10g |
1-(6-fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol |
2228218-71-9 | 10g |
$6082.0 | 2023-09-19 | ||
| Enamine | EN300-1796573-0.05g |
1-(6-fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol |
2228218-71-9 | 0.05g |
$1188.0 | 2023-09-19 | ||
| Enamine | EN300-1796573-0.1g |
1-(6-fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol |
2228218-71-9 | 0.1g |
$1244.0 | 2023-09-19 | ||
| Enamine | EN300-1796573-0.25g |
1-(6-fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol |
2228218-71-9 | 0.25g |
$1300.0 | 2023-09-19 | ||
| Enamine | EN300-1796573-0.5g |
1-(6-fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol |
2228218-71-9 | 0.5g |
$1357.0 | 2023-09-19 | ||
| Enamine | EN300-1796573-1.0g |
1-(6-fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol |
2228218-71-9 | 1g |
$1414.0 | 2023-06-02 | ||
| Enamine | EN300-1796573-2.5g |
1-(6-fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol |
2228218-71-9 | 2.5g |
$2771.0 | 2023-09-19 | ||
| Enamine | EN300-1796573-5.0g |
1-(6-fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol |
2228218-71-9 | 5g |
$4102.0 | 2023-06-02 |
1-(6-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 1-(6-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol
Professional Introduction to 1-(6-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol (CAS No: 2228218-71-9)
1-(6-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2228218-71-9, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of both a fluorinated pyridine ring and an amine group makes it a versatile scaffold for designing novel bioactive molecules.
The compound's molecular structure consists of a pyridine core substituted with a fluorine atom at the 6-position and an ethyl chain terminated with a hydroxyl group at the 1-position. The secondary amine functionality at the 2-position provides a site for further chemical modifications, enabling the synthesis of more complex derivatives. This structural flexibility is highly valuable in medicinal chemistry, as it allows for the optimization of pharmacokinetic and pharmacodynamic properties.
In recent years, there has been growing interest in fluorinated pyridines as key motifs in drug discovery. The fluorine atom introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule and influence its binding affinity to biological targets. Additionally, fluorine atoms can enhance metabolic stability and improve oral bioavailability, making them highly desirable in pharmaceutical applications. The compound 1-(6-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol exemplifies these advantages, offering a promising platform for developing new therapeutic agents.
One of the most compelling aspects of this compound is its potential as a precursor for kinase inhibitors. Kinases are enzymes that play crucial roles in various cellular processes, including signal transduction, cell growth, and differentiation. Dysregulation of kinase activity is associated with numerous diseases, particularly cancer. Therefore, kinase inhibitors have become a major focus of drug development efforts. The pyridine ring in 1-(6-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol can be readily functionalized to create ligands that interact with specific kinase domains. For instance, studies have shown that fluorinated pyridines can serve as effective scaffolds for designing inhibitors of tyrosine kinases, which are overexpressed in many cancerous cells.
Recent research has highlighted the importance of fluorinated pyridines in developing antiviral agents. The ability of these compounds to interfere with viral replication mechanisms makes them attractive candidates for treating infectious diseases. Specifically, the electron-withdrawing nature of the fluorine atom can enhance the binding affinity of small molecules to viral enzymes, thereby inhibiting their function. This has led to several studies exploring the use of 1-(6-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol and its derivatives as inhibitors against RNA-dependent RNA polymerases found in viruses such as influenza and hepatitis C.
The compound's amine group also provides opportunities for further derivatization, enabling the creation of peptidomimetics and other bioactive molecules. Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. By incorporating fluorinated pyridines into peptidomimetic designs, researchers can enhance their binding properties and develop more effective therapeutic agents. This approach has been particularly successful in targeting protein-protein interactions, which are often difficult to inhibit with traditional small-molecule drugs.
In addition to its applications in drug development, 1-(6-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol has shown promise in materials science. Fluorinated pyridines are known for their ability to improve the performance of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-withdrawing effects of fluorine atoms can enhance charge transport properties, leading to more efficient devices. Furthermore, the versatility of this compound's structure allows for the synthesis of novel materials with tailored properties, opening up new possibilities for advanced technological applications.
The synthesis of 1-(6-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated pyridines followed by functional group transformations to introduce the hydroxyl and amine groups. Advances in catalytic methods have also enabled more efficient synthetic pathways, reducing reaction times and minimizing waste generation. These improvements are crucial for large-scale production and ensure that pharmaceutical companies can access sufficient quantities of this important intermediate.
Evaluation of 1-(6-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol's pharmacological properties has revealed several interesting characteristics that make it a valuable building block for drug discovery. In vitro studies have demonstrated its ability to inhibit certain kinases with high selectivity, suggesting potential therapeutic applications in oncology. Additionally, preliminary toxicity studies indicate that this compound is well-tolerated at moderate doses, further supporting its suitability for clinical development.
The future prospects for this compound are promising, with ongoing research exploring new derivatives and applications. As our understanding of biological targets continues to expand, so does the potential for developing innovative therapies based on fluorinated pyridines like 1-(6-Fluoropyridin-3-ylyl)-2-(methylamino)ethan-l -ol. Collaborative efforts between academia and industry will be essential in translating these findings into tangible therapeutic benefits for patients worldwide.
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